molecular formula C6H8N2O2S B1303735 4-Methyl-2-(methylsulfonyl)pyrimidine CAS No. 77166-01-9

4-Methyl-2-(methylsulfonyl)pyrimidine

Cat. No. B1303735
CAS RN: 77166-01-9
M. Wt: 172.21 g/mol
InChI Key: LWSFXJZBVVGVIO-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methylsulfonyl group attached to the pyrimidine ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies. A common approach involves the cyclocondensation of acetylacetone with thiourea, followed by methylation and oxidation steps. For instance, a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine has been reported, starting with the cyclocondensation of acetylacetone and thiourea, methylation using dimethyl carbonate, and subsequent oxidation with hydrogen peroxide to yield the title compound with an overall yield of 75% . Another study reported a similar synthesis with an overall yield of 61.23%, where oxone was used for the oxidation step, highlighting a safe and effective method . Additionally, a synthesis starting from thiourea and involving methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide has been described, yielding a 71.0% overall yield .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques such as NMR, IR, MS, and X-ray crystallography. For example, the structure of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine was confirmed by 1H NMR, IR, and MS measurements . In another study, the polymorphic forms of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one were analyzed, revealing different hydrogen bonding patterns and pi-pi interactions in the crystalline state .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, where the choice of base and amine influences the selectivity towards displacing either the chloride or the sulfone group . Additionally, the synthesis of C-2 sulfonamido pyrimidine nucleosides involved the nucleophilic attack of sulfonamide anions on anhydronucleosides, leading to the formation of C-2 sulfonamido derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of the methylsulfonyl group affects the compound's polarity, solubility, and reactivity. The melting points and solubility of these compounds can be determined experimentally, and their reactivity can be inferred from their chemical structure and the nature of substituents on the pyrimidine ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity in chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Mild Synthesis Methods : 4,6-Dimethyl-2-(methylsulfonyl) pyrimidine has been synthesized from acetylacetone through cyclization, methylation, and oxidation processes. Oxone was used for the oxidation, enhancing safety and effectiveness (Hongbin, 2011).

  • Chemoselective Reactions : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles demonstrate selective reactions with amines. Weak bases like anilines and secondary aliphatic amines selectively displace the chloride group, indicating potential for specific chemical applications (Baiazitov et al., 2013).

  • Convenient Synthesis : A three-step synthesis process for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine offers a yield of 75%, showcasing an efficient and feasible production method (Xu et al., 2013).

Safety and Hazards

4-Methyl-2-(methylsulfonyl)pyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

4-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFXJZBVVGVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378240
Record name 4-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77166-01-9
Record name 4-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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